15-Hydroxy Lubiprostone

Pharmacokinetics Bioequivalence Therapeutic Drug Monitoring

15-Hydroxy Lubiprostone (M3) is the **FDA-mandated bioequivalence evaluation indicator** for generic lubiprostone capsules. Because parent lubiprostone is unquantifiable in human plasma, ONLY this 15-hydroxy, 16,16-difluoro metabolite provides reliable exposure-response data. ANDA sponsors must validate an LC-MS/MS method with LLOQ ≤1 pg/mL; this requires a certified ≥98% pure reference standard — structurally distinct from other PGE1 analogs, M1/M2 metabolites, or unlabeled internal standards. Substitution compromises MS/MS fragmentation, recovery, and regulatory acceptance. For robust stable-isotope dilution assays, pair with 15-Hydroxy Lubiprostone-d7. High-purity reference material, comprehensive CoA, and dose-proportional pharmacokinetics make this the irreplaceable choice for compliant bioanalytical workflows.

Molecular Formula C20H34F2O5
Molecular Weight 392.5 g/mol
Cat. No. B7852716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name15-Hydroxy Lubiprostone
Molecular FormulaC20H34F2O5
Molecular Weight392.5 g/mol
Structural Identifiers
SMILESCCCCC(C(CCC1C(CC(=O)C1CCCCCCC(=O)O)O)O)(F)F
InChIInChI=1S/C20H34F2O5/c1-2-3-12-20(21,22)18(25)11-10-15-14(16(23)13-17(15)24)8-6-4-5-7-9-19(26)27/h14-15,17-18,24-25H,2-13H2,1H3,(H,26,27)/t14-,15-,17-,18-/m1/s1
InChIKeyPNVYHTHOCKTJCO-JOCBIADPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

15-Hydroxy Lubiprostone: Active Metabolite Reference Standard for Lubiprostone Bioequivalence and Pharmacokinetic Studies


15-Hydroxy Lubiprostone (CAS 475992-30-4, molecular formula C20H34F2O5, molecular weight 392.48), also designated as M3, is the dominant active metabolite of lubiprostone formed via 15-position carbonyl reduction by microsomal carbonyl reductase [1]. It is a halogenated (16,16-difluoro) prostaglandin E1 analog that functions as a chloride channel activator . Critically, lubiprostone itself exhibits plasma concentrations below the quantitation limit (10 pg/mL) following oral administration, rendering direct parent drug measurement infeasible for pharmacokinetic assessment [2]. Consequently, 15-Hydroxy Lubiprostone serves as the FDA-recommended surrogate analyte for bioequivalence evaluation of lubiprostone formulations [3].

Why 15-Hydroxy Lubiprostone Cannot Be Substituted with Generic Prostaglandin Analogs or Unrelated Metabolite Standards


Generic substitution of 15-Hydroxy Lubiprostone with other prostaglandin E1 analogs, deuterated internal standards lacking exact structural fidelity, or alternative lubiprostone metabolites (e.g., M1/M2 from α-chain β-oxidation) is scientifically invalid. The compound's differentiation stems from three irreplaceable characteristics: (1) it is the only measurable active metabolite of lubiprostone in human plasma following therapeutic dosing [1]; (2) its plasma concentration exhibits dose-proportional pharmacokinetics, enabling reliable exposure-response correlation that parent lubiprostone cannot provide due to sub-quantifiable systemic levels [2]; (3) FDA bioequivalence guidance explicitly mandates 15-Hydroxy Lubiprostone as the evaluation indicator for generic lubiprostone capsule applications [3]. Structural analogs lacking the precise 15-hydroxy reduction and 16,16-difluoro halogenation pattern will exhibit different MS/MS fragmentation, chromatographic retention, and extraction recovery—directly compromising analytical validity in regulated bioanalytical workflows.

Quantitative Evidence Guide: 15-Hydroxy Lubiprostone Differentiation from Parent Drug and Alternative Metabolites


Measurable Plasma Exposure: 15-Hydroxy Lubiprostone Enables PK Parameter Calculation Versus Undetectable Parent Drug

15-Hydroxy Lubiprostone (M3) is the only lubiprostone-related species with plasma concentrations exceeding the lower limit of quantitation (LLOQ) following oral administration. Parent lubiprostone remains below the 10 pg/mL quantitation threshold, preventing direct calculation of standard PK parameters [1]. This fundamental detectability difference establishes 15-Hydroxy Lubiprostone as the sole viable surrogate for systemic exposure assessment in regulatory submissions [2].

Pharmacokinetics Bioequivalence Therapeutic Drug Monitoring

Analytical Method Sensitivity: pg/mL Quantification Requires Optimized LC-MS/MS with Unique Daughter Ion Selection

Quantification of 15-Hydroxy Lubiprostone presents exceptional analytical challenges due to endogenous prostaglandin interference and sub-pg/mL detection requirements. Published methods achieve LLOQ of 1 pg/mL with precision (%CV) ranging from 5.5% at high QC (837 pg/mL) to 17.1% at LLOQ QC (1.04 pg/mL) [1]. In contrast, alternative lubiprostone metabolites lack validated regulatory-grade bioanalytical methods with comparable sensitivity and reproducibility metrics [2].

Bioanalysis LC-MS/MS Method Development Trace Quantification

Regulatory Specification: FDA Explicitly Recommends 15-Hydroxy Lubiprostone as BE Evaluation Indicator

The FDA's bioequivalence recommendations for lubiprostone capsules explicitly designate 15-Hydroxy Lubiprostone as the evaluation indicator for pharmacokinetic BE studies [1]. This regulatory designation is unique among lubiprostone metabolites—M1 and M2 (formed via α-chain β-oxidation) are not recommended or accepted as BE analytes, as they represent <10% of the radiolabeled dose and lack established exposure-response relationships [2].

Regulatory Science ANDA Submission Bioequivalence Guidance

Deuterated Internal Standard Availability: 15-Hydroxy Lubiprostone-d7 Enables Stable Isotope Dilution Quantification

15-Hydroxy Lubiprostone-d7 (CAS 1217511-55-1, molecular weight 399.52) is the deuterated analog specifically designed as a co-eluting internal standard for accurate quantification of 15-Hydroxy Lubiprostone via LC-MS/MS . Unlike non-deuterated structural analogs (e.g., other prostaglandin E1 derivatives), the d7-labeled compound exhibits near-identical chromatographic retention and ionization efficiency while providing a +7 Da mass shift for unambiguous MS/MS discrimination [1]. This isotope dilution approach corrects for matrix effects and extraction variability that would otherwise compromise low pg/mL quantification accuracy [2].

Stable Isotope Labeling Internal Standard Mass Spectrometry

15-Hydroxy Lubiprostone: Validated Application Scenarios Based on Quantitative Evidence


ANDA Bioequivalence Studies for Generic Lubiprostone Capsules

15-Hydroxy Lubiprostone is the FDA-mandated analyte for establishing bioequivalence of generic lubiprostone formulations. ANDA sponsors must develop and validate an LC-MS/MS method capable of quantifying 15-Hydroxy Lubiprostone in human plasma with LLOQ ≤1 pg/mL and precision/accuracy meeting regulatory acceptance criteria. Reference standard material certified to ≥98% purity is required for calibration curve preparation and quality control sample validation [1].

Clinical Pharmacokinetic Studies in Special Populations (Hepatic/Renal Impairment)

In patients with moderate-to-severe hepatic impairment, Cmax and AUC of 15-Hydroxy Lubiprostone (M3) are increased, requiring dose adjustment considerations. Since parent lubiprostone remains unquantifiable even in impaired populations, 15-Hydroxy Lubiprostone serves as the exclusive systemic exposure biomarker for evaluating pharmacokinetic alterations in hepatic and renal impairment studies [2].

Method Development and Validation for Regulated Bioanalytical Laboratories

Certified 15-Hydroxy Lubiprostone reference material is essential for developing and validating LC-MS/MS methods compliant with FDA and EMA bioanalytical method validation guidance. The analytical challenges—endogenous prostaglandin interference, sub-pg/mL sensitivity requirements, and complex matrix effects—necessitate high-purity reference standards with comprehensive certificates of analysis documenting identity, purity, and stability [3].

Stable Isotope Dilution LC-MS/MS Quantification Using 15-Hydroxy Lubiprostone-d7

Accurate quantification of 15-Hydroxy Lubiprostone at pg/mL concentrations requires co-eluting deuterated internal standard (15-Hydroxy Lubiprostone-d7) to correct for matrix effects and extraction variability. Procurement of both unlabeled reference standard and d7-labeled analog enables robust stable isotope dilution methods essential for regulatory bioequivalence submissions [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 15-Hydroxy Lubiprostone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.